molecular formula C18H19FN2O4S B2756073 3-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-44-8

3-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2756073
CAS No.: 954655-44-8
M. Wt: 378.42
InChI Key: HJLUOFXOEFMPOO-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a fluorine atom, a methoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the pyrrolidinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Sulfonamide Formation: The final step involves the formation of the benzenesulfonamide moiety through the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, 3-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit inhibitory activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets could lead to the development of drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The sulfonamide moiety may also contribute to its overall pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(4-methoxyphenyl)benzamide
  • N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • 3-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups. The presence of the pyrrolidinone core, methoxyphenyl group, and benzenesulfonamide moiety provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

3-fluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-16-7-5-15(6-8-16)21-12-13(9-18(21)22)11-20-26(23,24)17-4-2-3-14(19)10-17/h2-8,10,13,20H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLUOFXOEFMPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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